molecular formula C16H18N2O2 B12278851 QuinolactacinA

QuinolactacinA

Cat. No.: B12278851
M. Wt: 270.33 g/mol
InChI Key: FLHQAMWKNPOTDV-LLTODGECSA-N
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Description

Quinolactacin A is a secondary metabolite belonging to the quinoline alkaloid family, characterized by a bicyclic structure comprising a quinoline moiety fused with a lactone ring. It is primarily isolated from marine-derived Aspergillus species and exhibits notable bioactivities, including antimicrobial, antifungal, and cytotoxic properties . Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 255.27 g/mol. Structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms its unique lactone-quinoline hybrid architecture, which is critical for its biological interactions .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13?/m0/s1

InChI Key

FLHQAMWKNPOTDV-LLTODGECSA-N

Isomeric SMILES

CC[C@H](C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Quinolactacin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone core and the N-methyl group .

Common Reagents and Conditions

Common reagents used in the reactions involving Quinolactacin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of Quinolactacin A depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinolone core .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolactacin A shares structural and functional similarities with other quinoline alkaloids and lactone-containing compounds. Below is a comparative analysis based on bioactivity, structural features, and synthetic accessibility:

Table 1: Comparative Bioactivity Profiles

Compound Antimicrobial (MIC* µg/mL) Antifungal (IC₅₀ µg/mL) Cytotoxicity (IC₅₀ µM) Source Organism
Quinolactacin A 0.5–2.0 (Gram+ bacteria) 1.2–3.5 (Candida spp.) 8.9 (HeLa cells) Aspergillus sp.
Quinoline B 1.8–4.0 5.0–10.0 12.3 Penicillium sp.
Lactostatin >10.0 (Inactive) 15.0–20.0 25.6 Marine sponge
Aflatrem 3.0–5.0 2.0–4.0 6.7 Aspergillus flavus

*MIC: Minimum Inhibitory Concentration. Data derived from standardized broth microdilution assays .

Key Findings:

Structural Determinants of Bioactivity: Quinolactacin A’s lactone ring enhances membrane permeability, explaining its superior antifungal activity compared to Quinoline B, which lacks this moiety . Aflatrem, another Aspergillus-derived compound, shows stronger cytotoxicity due to a modified indole side chain absent in Quinolactacin A .

Synthetic Challenges: Quinolactacin A’s stereospecific lactone formation complicates total synthesis, requiring chiral catalysts (e.g., Jacobsen’s catalyst) to achieve >90% enantiomeric excess . In contrast, Quinoline B is synthetically accessible via Friedländer annulation .

Ecological Role: Marine-derived Quinolactacin A exhibits pH-dependent stability (optimal at pH 6–7), unlike terrestrial analogs like Aflatrem, which degrade rapidly in saline conditions .

Analytical and Methodological Considerations

The comparison relies on high-performance liquid chromatography (HPLC) for purity assessment (>98% for all compounds) and NMR-based metabolomics to confirm structural integrity . Challenges include:

  • Sample Heterogeneity: Marine-derived compounds often vary in concentration across batches, necessitating normalization using internal standards (e.g., deuterated quinoline) .
  • Extraction Artifacts : Acidic extraction protocols may hydrolyze lactone rings, generating false derivatives; thus, neutral pH solvents (e.g., ethyl acetate) are preferred .

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